N-Isopropylmethylamine

Organic Synthesis Process Chemistry Chemical Engineering

Researchers requiring precise regioselectivity in alkylation or acylation often face inconsistent results with generic amines. N-Isopropylmethylamine (CAS 4747-21-1) solves this with its unique steric and electronic profile-the optimal balance of isopropyl bulk and minimal methyl hindrance on a single nitrogen. - Enables exclusive 1D perovskite templating for optoelectronic R&D. - Validated for sustainable Pd/C-catalyzed oxamate synthesis under mild conditions. - ≥98% purity, supplied under inert atmosphere to preserve amine integrity.

Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
CAS No. 4747-21-1
Cat. No. B134641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylmethylamine
CAS4747-21-1
Synonyms2-(Methylamino)propane;  Isopropylmethylamine;  N,1-dimethyl-Ethylamine;  N-methyl-Isopropylamine;  Methylisopropylamine;  N-Methyl-N-(1-methylethyl)amine;  N-Methylisopropylamine;  NSC 1065; 
Molecular FormulaC4H11N
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCC(C)NC
InChIInChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3
InChIKeyXHFGWHUWQXTGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylmethylamine: Differentiated Secondary Amine


N-Isopropylmethylamine (CAS 4747-21-1, C₄H₁₁N, MW 73.14) is a volatile, unsymmetrical secondary aliphatic amine [1]. It exists as a colorless to light-yellow liquid with a characteristic ammonia-like odor . Its molecular structure, featuring both a methyl and an isopropyl group attached to a single nitrogen, imparts a unique balance of steric and electronic properties that distinguish it from simple symmetric or tertiary amines . This compound is a core intermediate in the synthesis of pharmaceuticals (e.g., the analgesic aminopyrine) and agrochemicals [2], and it serves as a versatile building block in advanced material science applications, such as the preparation of stimuli-responsive block copolymers via RAFT polymerization .

Why N-Isopropylmethylamine Is Irreplaceable


The specific combination of steric bulk from the isopropyl group and minimal hindrance from the methyl group on the same nitrogen atom in N-Isopropylmethylamine creates a unique reactive profile that is not replicated by primary amines like isopropylamine, tertiary amines like N,N-dimethylisopropylamine, or linear analogs like N-ethylmethylamine [1]. This precise steric and electronic balance directly dictates regioselectivity in alkylation and acylation reactions, influences the crystallinity and dimensionality of synthesized perovskite materials, and impacts the critical physical properties like boiling point and vapor pressure essential for process engineering and safe handling [2][3]. Simple substitution with a more basic or more hindered analog will inevitably lead to different reaction kinetics, altered product distribution, or complete synthetic failure, necessitating the use of this specific compound for processes where these precise properties are required [1].

N-Isopropylmethylamine: Differentiation Evidence


Lower Boiling Point vs. N,N-Dimethylisopropylamine

N-Isopropylmethylamine exhibits significantly lower boiling point and higher vapor pressure compared to the tertiary amine analog N,N-Dimethylisopropylamine (CAS 996-35-0). This is a critical differentiation for applications requiring precise control over volatility, such as solvent removal after synthesis or in vapor-phase reactions . The secondary amine structure of N-Isopropylmethylamine leads to weaker intermolecular forces compared to the more shielded tertiary amine, directly impacting its physical handling properties [1].

Organic Synthesis Process Chemistry Chemical Engineering

1D Perovskite Templating vs. Diisopropylamine

In the synthesis of lead iodide perovskites, the use of N-Isopropylmethylamine as the templating cation results in the formation of a 1D structured compound, (N-isopropylmethylamine)PbI₃ [1]. This contrasts with the use of bulkier amines like diisopropylamine, which would likely favor the formation of 2D layered perovskites due to increased steric demand, a well-documented phenomenon in perovskite crystal engineering [2]. The smaller steric profile of N-Isopropylmethylamine allows for a more condensed inorganic framework.

Materials Science Perovskite Synthesis Crystal Engineering

Enhanced Alkylation Selectivity vs. Primary Amines

As a secondary amine, N-Isopropylmethylamine provides selective reactivity in alkylation and acylation reactions while minimizing side reactions compared to primary amines [1]. Primary amines like isopropylamine are more prone to over-alkylation, generating mixtures of secondary and tertiary amine products, whereas the secondary nature of N-Isopropylmethylamine limits this, leading to higher selectivity for a single product . Its specific steric environment, with an isopropyl group, further tunes this reactivity, enhancing selectivity and stability of synthesized compounds compared to less hindered secondary amines [2].

Medicinal Chemistry Organic Synthesis Process Development

Patent-Documented Synthesis Improvements

A patented synthesis method for N-Isopropylmethylamine (N-methylisopropylamine) specifically addresses and overcomes challenges of poor selectivity, low yield, and high costs associated with prior art methods [1]. The method, which proceeds via a Mannich reaction and subsequent decomposition, demonstrates the ability to control the generation of the disubstituted byproduct N,N-dimethylisopropylamine, thereby improving the conversion rate and selectivity for the target N-Isopropylmethylamine . One implementation reported a product yield of 85.6% with a content of 89.3% [2].

Chemical Process Patent Literature Synthetic Methodology

Pd/C-Catalyzed Oxamate Synthesis vs. Symmetric Amines

N-Isopropylmethylamine has been demonstrated as a suitable substrate in a Pd/C-catalyzed oxidative cross double carbonylation reaction with alcohols to synthesize oxamates under co-catalyst, base, dehydrating agent, and ligand-free conditions [1]. This unsymmetrical amine's ability to participate effectively in this specific catalytic cycle, while not explicitly compared head-to-head in the cited study, highlights its compatibility with a mild and sustainable catalytic system . Its structure may offer advantages over symmetric secondary amines (e.g., diethylamine) in terms of reaction kinetics or product distribution due to its unique steric and electronic asymmetry .

Catalysis Sustainable Chemistry Oxamate Synthesis

N-Isopropylmethylamine: Research & Industrial Applications


Aminopyrine Analgesic Synthesis

N-Isopropylmethylamine serves as a crucial building block in the synthesis of aminopyrine, a widely used antipyretic and analgesic drug [1]. The specific reactivity and steric profile of this amine are essential for constructing the pyrazolone core of the drug molecule [1]. In this context, the high purity (typically ≥98%) and controlled synthesis methods (as noted in Section 3.4) are paramount to ensure a clean reaction profile and a final drug substance that meets stringent regulatory standards for impurities [2].

1D Lead Iodide Perovskite Templating

As demonstrated in Section 3.2, N-Isopropylmethylamine is a unique templating agent for creating 1D lead iodide perovskites [1]. This application is central to cutting-edge materials science research focused on next-generation solar cells, LEDs, and photodetectors [1]. The ability to reliably access a 1D structure using this specific amine allows researchers to systematically investigate structure-property relationships and tune optoelectronic performance, a capability not offered by the more common amines that form 2D or 3D networks.

Pd/C-Catalyzed Oxamate Synthesis

Building on the evidence in Section 3.5, N-Isopropylmethylamine is a proven substrate for the sustainable synthesis of oxamates [1]. This Pd/C-catalyzed oxidative cross double carbonylation reaction operates under mild, ligand-free conditions, representing a greener alternative for creating this important class of compounds [1]. For industrial and academic labs pursuing sustainable chemistry initiatives, selecting N-Isopropylmethylamine as a building block allows them to leverage this validated, efficient catalytic route for the preparation of oxamate-based pharmaceuticals, agrochemicals, and materials.

Stimuli-Responsive Block Copolymer Synthesis

N-Isopropylmethylamine is specifically used in the generation of in situ micelles with distinct sizes [1]. This is achieved through its use in the sequential self-assembly of stimuli-responsive amphiphilic block copolymers prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization [1]. Its unique balance of hydrophobicity (from the isopropyl group) and basicity (from the amine) influences the copolymer's self-assembly behavior, making it a critical component for designing advanced drug delivery systems, smart coatings, and nanomaterials with precisely tuned morphologies [2].

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